molecular formula C31H47N9O11 B12325003 H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2

H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2

Cat. No.: B12325003
M. Wt: 721.8 g/mol
InChI Key: CKZMJBVMAZQMDC-UHFFFAOYSA-N
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Description

The compound H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2 is a synthetic peptide composed of eight amino acids: asparagine, valine, glycine, serine, glutamic acid, alanine, and phenylalanine. Peptides like this one are often used in various scientific research applications due to their specific sequences and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

Industrial Production Methods

For large-scale production, automated peptide synthesizers are used to streamline the SPPS process. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be performed using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid residues in the peptide can be substituted using specific reagents under controlled conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.

    Reduction: Dithiothreitol (DTT) in a buffered solution.

    Substitution: Specific amino acid derivatives and coupling reagents like HBTU in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds.

Scientific Research Applications

H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2: has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic properties, including as a drug delivery system.

    Industry: Utilized in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2 depends on its specific sequence and structure. It can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways and processes, leading to specific effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2: is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C31H47N9O11

Molecular Weight

721.8 g/mol

IUPAC Name

5-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C31H47N9O11/c1-15(2)25(40-28(48)18(32)12-22(33)42)31(51)35-13-23(43)37-21(14-41)30(50)38-19(9-10-24(44)45)29(49)36-16(3)27(47)39-20(26(34)46)11-17-7-5-4-6-8-17/h4-8,15-16,18-21,25,41H,9-14,32H2,1-3H3,(H2,33,42)(H2,34,46)(H,35,51)(H,36,49)(H,37,43)(H,38,50)(H,39,47)(H,40,48)(H,44,45)

InChI Key

CKZMJBVMAZQMDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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